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Compound of Interest

3,5-Didesamino-3,5-dioxo
Compound Name:

Lamotrigine
CAS No.: 661463-79-2
Cat. No.: B600869

Get Quote

Executive Summary & Scientific Context

Lamotrigine (6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine) is a phenyltriazine
anticonvulsant.[1] While the parent molecule is relatively stable, exposure to hydrolytic
conditions (acidic or basic environments) during manufacturing or storage can lead to the
deamination of the triazine ring.

Impurity D (EP nomenclature) is the 3,5-dione derivative, resulting from the complete hydrolysis
of both exocyclic amino groups. Its detection is critical not only for regulatory compliance (ICH
Q3B) but also as a marker for moisture-mediated degradation in the formulation.

Target Analyte Profile
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Parameter Description

Common Name Lamotrigine Impurity D (EP)

6-(2,3-Dichlorophenyl)-1,2,4-triazine-
3,5(2H,4H)-dione

Chemical Name

CAS Number 661463-79-2
Molecular Formula CoHsCI2N302
Formation Mechanism Hydrolytic deamination of Lamotrigine

N ) Low aqueous solubility; soluble in DMSO and
Solubility Profile
Methanol

Chemical Basis & Degradation Pathway

Understanding the formation of Impurity D is essential for interpreting stability data. Unlike
oxidative impurities (e.g., N-oxides), Impurity D arises from the nucleophilic attack of water on
the carbon atoms bearing the amino groups (positions 3 and 5 of the triazine ring).

Pathway Visualization

The following diagram illustrates the hydrolytic degradation pathway leading from Lamotrigine
to Impurity D.

Hydrolysis (+H20 / -NH3)
Acidic/Basic Stress

Lamotrigine Deamination at C3/C5 > Intermediate Second Deamination Impurity D (EP)
(Parent API) (Mono-oxo derivative) (3,5-Dione derivative)
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Caption: Stepwise hydrolytic deamination of Lamotrigine yielding Impurity D.

Analytical Methodology (HPLC-UV)
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This protocol utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

The method is optimized to resolve the highly polar Impurity D (which elutes earlier due to the

loss of amino groups and formation of keto-enol tautomers) from the parent Lamotrigine peak

and other lipophilic impurities.

Chromatographic Conditions

Parameter Condition Rationale (Expertise)
Provides sufficient surface
C18,250 x 4.6 mm, 5 um (e.g., )
) area for resolving the polar
Column Inertsil ODS-3 or Symmetry

C18)

dione impurity from the solvent

front.

Mobile Phase A

Phosphate Buffer (pH 3.5)

Acidic pH suppresses
ionization of residual silanols,
reducing tailing for the basic

parent drug.

Mobile Phase B

Acetonitrile (ACN)

Strong organic modifier to
elute the hydrophobic
dichlorophenyl moiety.

Flow Rate

1.0 mL/min

Standard flow for 4.6mm ID
columns to maintain optimal

Van Deemter efficiency.

Detection

Uv @ 210 nm

Impurity D has lower
absorbance at 270 nm
(Lamotrigine max); 210 nm
captures the carbonyl

transitions.

Column Temp

35°C

Improves mass transfer and

peak shape.

Injection Vol

20 L

Higher volume compensates
for the lower response factor of

Impurity D.
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Gradient Program

Note: An isocratic method (e.g., 70:30 Buffer:ACN) may be used, but a gradient is
recommended to clear late-eluting dimers.

Time (min) % Mobile Phase A (Buffer) % Mobile Phase B (ACN)
0.0 85 15
15.0 50 50
20.0 20 80
25.0 85 15
30.0 85 15

Experimental Protocol

Reagents & Preparation

e Diluent: Methanol : Phosphate Buffer pH 3.5 (50:50 v/v). Crucial for solubilizing both the
tablet matrix and the impurity.

o Buffer Preparation: Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

) in 1000 mL water. Adjust pH to 3.5 with Orthophosphoric acid.[2][3] Filter through 0.45 pm
nylon filter.

Standard Preparation

e Impurity D Stock (0.1 mg/mL): Weigh 10 mg of Impurity D Reference Standard into a 100 mL
volumetric flask. Dissolve in 10 mL DMSO (sonicate if needed), then make up to volume with
Diluent.

e Lamotrigine Stock (1.0 mg/mL): Weigh 100 mg Lamotrigine WS into a 100 mL flask. Dissolve
and dilute with Diluent.

o System Suitability Solution: Transfer 1.0 mL of Impurity D Stock and 1.0 mL of Lamotrigine
Stock into a 100 mL flask. Dilute to volume with Diluent.[4][5][6]

© 2026 BenchChem. All rights reserved. 4 /10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/16176866/
https://jchr.org/index.php/JCHR/article/view/9589
https://trungtamthuoc.com/pdf/lamotrigine-usp-ttt.pdf
https://www.drugfuture.com/Pharmacopoeia/usp35/PDF/3635-3637%20Lamotrigine.pdf
https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/revisions/lamotrigine-ert-pending-nitr.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600869?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Target Conc: 1 pg/mL Impurity D, 10 pg/mL Lamotrigine.

Sample Preparation (Tablets)

» Weigh and powder 20 tablets.
o Transfer powder equivalent to 100 mg Lamotrigine into a 100 mL volumetric flask.
e Add 70 mL Diluent.

e Sonication: Sonicate for 20 minutes with intermittent shaking. Critical Step: Ensure
temperature does not exceed 40°C to prevent degradation during prep.

o Cool to room temperature and dilute to volume with Diluent.

« Filter through a 0.45 pum PVDF syringe filter. Discard the first 3 mL of filtrate.

Analytical Workflow Diagram
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Caption: Standardized workflow for the extraction and quantification of Impurity D.
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System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following system suitability parameters must be

met before routine analysis.

Parameter Acceptance Criteria

Scientific Rationale

_ > 2.0 between Impurity D and
Resolution (Rs) Lamotrigine

Impurity D is more polar and
will elute before Lamotrigine.
Adequate separation is vital for

accurate integration.

Tailing Factor (T) < 2.0 for all peaks

Minimizes peak integration
errors; high tailing often
indicates secondary silanol

interactions.

Precision (RSD) < 2.0% (n=6 injections)

Confirms autosampler and

pump stability.

Signal-to-Noise (S/N) > 10 for LOQ solution

Ensures sensitivity at the
reporting threshold (usually
0.05%).

Relative Retention Times (RRT)

e Impurity D: ~0.4 - 0.5 (Elutes early due to polarity).

e Lamotrigine: 1.00 (Reference).

Calculation

Calculate the percentage of Impurity D in the portion of tablets taken:

Where:

o = Peak area of Impurity D in the Sample Solution.

o = Peak area of Impurity D in the Standard Solution.
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= Concentration of Impurity D Standard (mg/mL).
= Nominal concentration of Lamotrigine in Sample Solution (mg/mL).[7]
= Potency of Impurity D Reference Standard (decimal).

= Relative Response Factor (RRF). Note: If using an external standard of Impurity D, F=1. If
quantifying against Lamotrigine, determine RRF experimentally (typically ~0.6 for the dione).

Troubleshooting & Practical Tips

Ghost Peaks: If "ghost" peaks appear near the void volume, check the water quality.
Phosphate buffers can precipitate in high % organic mobile phases; ensure the gradient
transition is smooth.

Peak Broadening: Impurity D is a dione and can undergo keto-enol tautomerism. If the peak
is split or broad, ensure the buffer pH is strictly controlled at 3.5 to stabilize the form.

Sample Stability: Prepared samples should be injected within 24 hours. Hydrolysis can
continue in the liquid phase if the diluent absorbs moisture or shifts pH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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